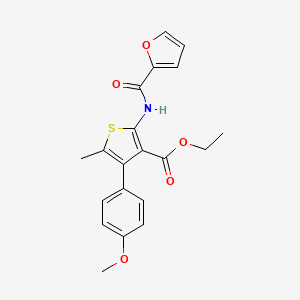
Ethyl 2-(furan-2-carboxamido)-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(furan-2-carboxamido)-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C20H19NO5S and its molecular weight is 385.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 2-(furan-2-carboxamido)-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activities associated with this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This molecular formula indicates the presence of furan, thiophene, and methoxy groups, which are often associated with various biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies focusing on its pharmacological properties.
Anticancer Activity
- In Vitro Studies : The compound has shown promising results in inhibiting the proliferation of cancer cell lines. In a study evaluating its effects on various human cancer types, it exhibited significant growth inhibition in lung carcinoma (GI % = 71.8) and renal cancer cell lines (GI % = 66.02) .
- Mechanism of Action : The anticancer effects are attributed to its ability to induce apoptosis and disrupt the cell cycle. Specifically, it has been noted to cause G0–G1 phase arrest in treated cells, leading to decreased progression into the S phase .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on specific kinases:
- CDK2 and TRKA Kinases : Inhibitory assays revealed that this compound demonstrated IC50 values comparable to established inhibitors, indicating its potential as a therapeutic agent targeting these pathways .
Table 1: Biological Activity Summary
| Activity Type | Assay Type | Result | Reference |
|---|---|---|---|
| Anticancer | Lung Carcinoma | GI % = 71.8 | |
| Anticancer | Renal Carcinoma | GI % = 66.02 | |
| Enzyme Inhibition | CDK2 | IC50 = 0.09 µM | |
| Enzyme Inhibition | TRKA | IC50 = 0.45 µM |
Case Studies
- Case Study on Lung Cancer : A detailed analysis was conducted on the effects of the compound on lung cancer cell lines (HOP-92 and NCI-H460). The results indicated that treatment with this compound led to significant apoptosis and reduced cell viability .
- Renal Cancer Evaluation : Another study focused on renal carcinoma cell lines (RFX 393) highlighted the compound's ability to inhibit cell growth effectively, further supporting its potential as an anticancer agent .
Propiedades
IUPAC Name |
ethyl 2-(furan-2-carbonylamino)-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5S/c1-4-25-20(23)17-16(13-7-9-14(24-3)10-8-13)12(2)27-19(17)21-18(22)15-6-5-11-26-15/h5-11H,4H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJQVBZZWRTZLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)OC)C)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













